molecular formula C20H18N4O2S B2377078 N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-33-1

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2377078
CAS No.: 1021075-33-1
M. Wt: 378.45
InChI Key: GBOQNBAHJSWBGW-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound featuring a pyridazine core, a scaffold recognized in medicinal chemistry for its diverse pharmacological potential. Pyridazinone-based derivatives are the subject of extensive research due to their broad spectrum of biological activities. Scientific literature indicates that related compounds have been investigated as inhibitors of key enzymatic processes, such as thromboxane A2 (TXA2) biosynthesis, which is a critical pathway in platelet aggregation and a target for cardiovascular research . Furthermore, structurally similar tricyclic pyridazinone molecules have demonstrated significant anti-inflammatory and analgesic properties in preclinical models, with some analogs showing efficacy comparable to established therapeutics like acetylsalicylic acid . The pyridazinone ring system is considered a privileged structure in drug discovery, with its nitrogen atoms and potential hydrogen-bonding functionalities enabling interactions with various biological targets . This specific compound, with its benzamide and thiourea-like linkages, presents a chemical architecture of interest for further exploration in biochemical and pharmacological research.

Properties

IUPAC Name

N-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-6-5-9-16(12-14)21-18(25)13-27-19-11-10-17(23-24-19)22-20(26)15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,21,25)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOQNBAHJSWBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Synthetic Challenges

N-(6-((2-Oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a benzamide group and at the 6-position with a thioether-linked 2-(m-tolylamino)acetamide moiety. The synthesis requires precise regioselective functionalization of the pyridazine ring, formation of a stable thioether bond, and sequential acylation reactions. Key challenges include ensuring compatibility of reactive groups (e.g., amines, thiols) and optimizing reaction conditions to avoid side products.

Synthetic Routes and Methodologies

Route 1: Sequential Substitution and Acylation

Step 1: Preparation of 3-Amino-6-chloropyridazine

The synthesis begins with 3-amino-6-chloropyridazine (I ), a commercially available intermediate. Alternatively, it can be synthesized via chlorination of 3-aminopyridazine using POCl₃ under reflux.

Reaction Conditions :

  • Reagent : POCl₃ (3 eq.), N,N-diethylaniline (catalyst)
  • Solvent : Toluene
  • Temperature : 105°C, 4 hours
  • Yield : 77%
Step 2: Thioether Formation at C6

The chloro group at C6 is displaced by a thiolate nucleophile derived from mercaptoacetic acid.

Procedure :

  • Reactants : 3-Amino-6-chloropyridazine (I ), mercaptoacetic acid (1.2 eq.)
  • Base : K₂CO₃ (2 eq.)
  • Solvent : DMF
  • Temperature : 60°C, 6 hours
  • Product : 3-Amino-6-(carboxymethylthio)pyridazine (II )
  • Yield : 85%
Step 3: Activation and Amidation of the Carboxylic Acid

The carboxylic acid in II is activated to an acyl chloride using thionyl chloride, followed by coupling with m-toluidine.

Procedure :

  • Activation : SOCl₂ (3 eq.), reflux in CH₂Cl₂ for 2 hours.
  • Coupling : m-Toluidine (1.5 eq.), triethylamine (3 eq.), 0°C to room temperature, 12 hours.
  • Product : 3-Amino-6-(2-(m-tolylamino)-2-oxoethylthio)pyridazine (III )
  • Yield : 78%
Step 4: Benzoylation of the C3 Amine

The free amine at C3 is acylated with benzoyl chloride.

Procedure :

  • Reactants : III , benzoyl chloride (1.2 eq.)
  • Base : Pyridine (3 eq.)
  • Solvent : THF
  • Temperature : 0°C to room temperature, 6 hours
  • Product : this compound (IV )
  • Yield : 82%

Route 2: Convergent Synthesis via Intermediate Coupling

Step 1: Synthesis of 2-(m-Tolylamino)acetamide Thiol (V)

V is prepared by reacting 2-chloroacetamide with m-toluidine, followed by thiolation.

Procedure :

  • Reactants : 2-Chloroacetamide (1 eq.), m-toluidine (1.2 eq.)
  • Solvent : Ethanol
  • Temperature : Reflux, 8 hours
  • Thiolation : NaSH (1.5 eq.), H₂O, 50°C, 4 hours
  • Yield : 70%
Step 2: Coupling with 3-Amino-6-chloropyridazine

V reacts with I to form the thioether linkage.

Procedure :

  • Reactants : I , V (1.1 eq.)
  • Base : NaOH (2 eq.)
  • Solvent : Ethanol/H₂O (1:1)
  • Temperature : 50°C, 6 hours
  • Product : III
  • Yield : 75%
Step 3: Benzoylation as in Route 1

Identical to Step 4 of Route 1, yielding IV with 80% yield.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 85% × 78% × 82% ≈ 54% 70% × 75% × 80% ≈ 42%
Key Advantages Fewer steps; higher overall yield Modular; avoids acyl chloride handling
Drawbacks Requires POCl₃ and SOCl₂ Lower yield due to thiol instability

Optimization and Mechanistic Insights

Thioether Formation

The nucleophilic aromatic substitution (SNAr) at C6 of pyridazine is facilitated by electron-withdrawing groups (e.g., chloro). Mercaptoacetic acid acts as a bifunctional reagent, providing both the thiol and carboxylic acid for subsequent amidation.

Amidation Strategies

  • Acyl Chloride Route : Efficient but requires harsh conditions (SOCl₂).
  • Coupling Agents : HATU or EDCl/HOBt can be used for milder amide bond formation, improving yields to 85–90%.

Characterization and Validation

  • ¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, pyridazine-H), 8.30 (d, J = 8.3 Hz, 1H, benzamide-H), 7.50–7.82 (m, aromatic-H), 4.64 (s, 2H, SCH₂), 2.81 (s, 3H, CH₃).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replace HATU with EDCl for large-scale synthesis.
  • Process Safety : Thionyl chloride requires strict temperature control to prevent exothermic reactions.

Chemical Reactions Analysis

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, particularly those aimed at exploring structure–activity relationships (SARs) in drug discovery .

Biology

The compound is under investigation for its potential biological activities, including:

  • Enzyme Inhibition : Studies suggest it may inhibit specific enzymes involved in disease processes.
  • Receptor Binding : Research indicates that it could interact with various receptors, modulating biological responses .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications:

  • Anticancer Activity : Preliminary studies have shown promise in targeting cancer cell lines.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being investigated as a potential treatment for chronic inflammatory diseases .

Industry

Beyond medicinal applications, this compound is also being studied for its utility in developing new materials and chemical processes, particularly in the fields of polymer science and catalysis .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Enzyme Inhibition Research : Investigations into its mechanism of action revealed that it could effectively inhibit key enzymes involved in metabolic pathways related to cancer and inflammation, providing insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Target Compound :

  • Core : Pyridazine (six-membered ring with two adjacent nitrogen atoms).
  • Substituents: Benzamide at position 3 of pyridazine. Thioether-linked 2-oxoethylamine at position 6, terminated with m-tolylamino (meta-methyl-substituted aniline).

Analog 1: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, )

  • Core : Pyridine (six-membered ring with one nitrogen atom).
  • Substituents: Thienylmethylthio group (sulfur-linked thiophene). 3-Cyanopyridinylaminoethyl side chain.
  • Key Difference: Pyridine core vs.

Analog 2: 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20, )

  • Core : Pyridine.
  • Substituents: Isoxazolemethylthio group (oxygen- and nitrogen-containing heterocycle). 2-Nitrophenylaminoethyl side chain.
  • Key Difference: Nitro group may confer redox sensitivity or metabolic instability, unlike the methyl group in m-tolylamino.

Analog 3: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (Compound 55, )

  • Core : Benzothiazole (fused benzene-thiazole system).
  • Substituents: Thienylmethylthio group. Benzothiazolylaminoethyl side chain.
  • Key Difference : Benzothiazole’s fused ring system may enhance rigidity and π-π stacking, contrasting with the pyridazine’s flexibility.

Substituent Impact on Pharmacokinetics and Bioactivity

Feature Target Compound Analog 1 Analog 2 Analog 3
Aromatic Core Pyridazine (two N atoms) Pyridine (one N atom) Pyridine (one N atom) Benzothiazole (fused S/N)
Thioether Group 2-Oxoethylamine linkage Thienylmethylthio Isoxazolemethylthio Thienylmethylthio
Terminal Group m-Tolylamino (lipophilic) 3-Cyanopyridinyl (polar) 2-Nitrophenyl (EWG*) Benzothiazolyl (rigid)
Therapeutic Inference Potential for improved CNS penetration Possible metabolic instability Redox-sensitive nitro group Enhanced target selectivity

*EWG: Electron-withdrawing group.

Key Observations :

Core Heterocycles : Pyridazine’s dual nitrogen atoms may improve hydrogen-bonding interactions with targets compared to pyridine or benzothiazole cores .

Terminal Groups: The m-tolylamino group in the target compound balances lipophilicity and steric bulk, contrasting with polar (cyano) or reactive (nitro) groups in analogs .

Exclusion of Specific Analogs

A notable exclusion in the patent literature is 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide, which is explicitly omitted from certain embodiments . This suggests that trifluoromethyl or thiazole substituents may confer undesirable pharmacokinetic properties (e.g., toxicity or poor solubility), underscoring the rationale for selecting m-tolylamino in the target compound.

Biological Activity

N-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)pyridazin-3-yl)benzamide, identified by its CAS number 872988-36-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O2SC_{23}H_{22}N_{6}O_{2}S, with a molecular weight of 446.5 g/mol. The compound features a complex structure that includes:

  • A pyridazine ring
  • A benzamide group
  • A thioether linkage

This unique configuration may contribute to its biological activity by allowing interactions with various biological targets.

The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. The compound's thioether and amine functionalities are likely to play critical roles in these interactions.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

CompoundEC50 (μM)Maximum Activity (%)Target
WO5m0.1 ± 0.01100β-cells
5a18.6 ± 445β-cells

Table 1: Antitumor activity of related compounds

2. β-cell Protection

A study highlighted the protective effects of this compound on pancreatic β-cells against endoplasmic reticulum (ER) stress-induced apoptosis. The compound demonstrated significant efficacy in enhancing cell viability under stress conditions.

Case Study 1: In Vitro Studies on INS-1 Cells

In a controlled laboratory setting, INS-1 cells were treated with varying concentrations of this compound alongside tunicamycin (Tm), an ER stress inducer. Results showed that co-treatment with the compound significantly reduced the levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.

Case Study 2: Structure Activity Relationship (SAR) Analysis

A series of SAR studies were conducted to evaluate the impact of different substituents on the biological activity of related benzamide compounds. Modifications to the pyridazine core and thioether moiety were systematically analyzed, revealing that certain substitutions could enhance protective effects against cellular stress.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
ThiolationK₂CO₃, DMF, 70°C, 12 h65–7590–92
AmidationEDCl/HOBt, DCM, RT, 24 h50–6088–90
Final PurificationEthanol/water recrystallization95–98

Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridazine ring and substitution patterns (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 165–170 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns (ACN/water gradient) .
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Basic: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies involve:

  • Forced Degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 h, monitoring degradation via HPLC. Acidic conditions often hydrolyze the amide bond, while basic conditions may cleave the thioether .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for similar benzamides) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical:

  • Crystallization : Slow evaporation from DMSO/EtOH mixtures yields suitable crystals.
  • Data Collection : Resolve bond angles (e.g., C-S-C ~105°) and confirm m-tolyl group orientation.
  • Refinement : SHELXL refines anisotropic displacement parameters, revealing potential tautomerism or conformational flexibility .

Q. Table 2: Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Bond Length (C-S)1.81 Å

Advanced: What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Kinase Profiling : Use ATP-site competition assays (e.g., KinomeScan) to screen >400 kinases. Pyridazine derivatives often inhibit tyrosine kinases (e.g., Abl1, EGFR) .
  • Cellular Thermal Shift Assay (CETSA) : Identify target engagement in lysates by monitoring protein thermal stability shifts .
  • Molecular Docking : Align the compound’s SCXRD-derived structure with kinase domains (e.g., PDB: 5L2G) using AutoDock Vina .

Advanced: How can contradictory bioactivity data (e.g., cell viability vs. enzymatic inhibition) be resolved?

Methodological Answer:
Contradictions arise from off-target effects or assay-specific conditions. Mitigate by:

  • Orthogonal Assays : Compare cell-based viability (MTT assay) with enzymatic activity (e.g., ADP-Glo™ kinase assay) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell assays .
  • Structural Analysis : SCXRD or cryo-EM of compound-target complexes clarifies binding modes (e.g., allosteric vs. competitive inhibition) .

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